N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-28-24(30)23-22(18(14-33-23)17-7-5-4-6-8-17)27-25(28)34-15-21(29)26-12-11-16-9-10-19(31-2)20(13-16)32-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPSAFRKICANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse sources.
Chemical Structure
The compound's structure can be broken down into key components:
- Thieno[3,2-d]pyrimidine moiety : Known for its biological activity.
- Dimethoxyphenyl ethyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
Anticancer Properties
Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, one study demonstrated that derivatives with modifications on the thieno[3,2-d]pyrimidine scaffold showed enhanced activity against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Kinase Inhibition | Targeting EPH receptors | |
| Antifungal | Activity against Botrytis cinerea |
The mechanism through which this compound exerts its effects involves:
- Kinase Inhibition : The compound selectively inhibits certain kinases that are overexpressed in cancer cells.
- Receptor Modulation : It may modulate the activity of EPH receptors which are implicated in cancer metastasis .
Study 1: Anticancer Screening
A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that the thieno[3,2-d]pyrimidine derivatives exhibited potent cytotoxic effects against several cancer lines, suggesting their potential as therapeutic agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thieno[3,2-d]pyrimidines revealed that modifications at specific positions significantly enhanced their potency. For example, substituents on the pyrimidine ring improved binding affinity to target kinases .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with thienopyrimidine cores exhibit significant anticancer properties. The mechanism of action typically involves:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines. For instance, studies have reported that derivatives can inhibit proliferation in leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This has been evidenced by studies demonstrating cytotoxic effects on multiple cancer cell lines.
Case Study: Leukemia Cells
A notable study evaluated the effects of structurally similar thienopyrimidine derivatives on acute biphenotypic leukemia MV4-11 cells. The results showed significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, indicating a potential pathway for therapeutic intervention .
Antimicrobial Activity
Thienopyrimidine derivatives are also recognized for their antimicrobial properties. Research findings suggest:
- Broad Spectrum Activity : Compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes essential for microbial survival.
Case Study: Antimicrobial Efficacy
In a study focusing on antimicrobial activity, thienopyrimidine derivatives were tested against several pathogens. The results indicated promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, showcasing their potential as alternative antimicrobial agents .
Summary Table of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Anticancer | Cell cycle arrest and apoptosis | IC50 values in leukemia cell lines (0.3 - 1.2 µM) |
| Antimicrobial | Disruption of microbial processes | Lower MIC values compared to standard antibiotics |
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
Sulfanyl Acetamide Introduction : React the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .
Substituent Attachment : Couple the 3,4-dimethoxyphenethyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization Tips :
- Use TLC/HPLC to monitor reaction progress and ensure intermediate purity .
- Control temperature (often 60–80°C) and solvent polarity (DMF or THF) to enhance yields .
Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thieno-pyrimidine carbons at δ 160–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
- X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration (if single crystals are obtainable) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorometric or colorimetric kits to test inhibition of kinases or proteases (e.g., IC₅₀ determination) .
- Cell-Based Viability Assays :
- MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity Studies :
- Surface plasmon resonance (SPR) or fluorescence polarization to measure target binding (e.g., BSA displacement assays) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions :
- Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Specificity :
- Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Meta-Analysis :
- Compare data across studies using normalized metrics (e.g., fold-change vs. controls) and assess statistical power .
Advanced: What computational strategies predict target interactions and mechanism of action?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding poses against putative targets (e.g., EGFR, CDK2) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding energy (ΔG) .
- QSAR Modeling :
- Develop regression models using descriptors like logP and polar surface area to predict activity trends .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modify Key Substituents :
- Replace methoxy groups with halogens or alkyl chains to probe electronic/steric effects .
- Vary the phenyl ring on the thienopyrimidine core to enhance lipophilicity .
- Synthetic Methodology :
- Employ parallel synthesis or combinatorial chemistry to generate libraries .
- Activity Cliffs :
- Identify critical substituents via Free-Wilson analysis or matched molecular pairs .
Advanced: How can solubility challenges in pharmacological assays be addressed?
Methodological Answer:
- Formulation Strategies :
- Prodrug Design :
- Nanoparticle Encapsulation :
Advanced: What strategies optimize yields in multi-step syntheses?
Methodological Answer:
- Flow Chemistry :
- Implement continuous flow reactors for exothermic or air-sensitive steps (e.g., Grignard reactions) .
- Catalyst Screening :
- Test Pd/C or Ni catalysts for cross-coupling steps to reduce side products .
- Workup Optimization :
- Use aqueous-organic biphasic systems (e.g., EtOAc/water) for efficient purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
